

The Solubility Profile of (Ethoxymethoxy)cyclododecane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

Cat. No.: B1620334

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Introduction

(Ethoxymethoxy)cyclododecane, a large-ring cyclic ether, is a compound of interest in various fields, including fragrance development and as a potential intermediate in organic synthesis. A thorough understanding of its solubility in a range of organic solvents is critical for its effective application, formulation, and purification. This technical guide provides a comprehensive overview of the solubility of **(Ethoxymethoxy)cyclododecane**, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility characteristics. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a deep understanding of the physicochemical properties of this compound.

Physicochemical Properties

Property	Value	Source
CAS Number	58567-11-6	[1][2][3]
Molecular Formula	C15H30O2	[1][2]
Molecular Weight	242.4 g/mol	[1][2]
XLogP3-AA	5.5	[1][2]
Appearance	Liquid	[2]

Quantitative Solubility Data

The solubility of **(Ethoxymethoxy)cyclododecane** has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C.

Solvent	CAS Number	Solubility (g/L) at 25°C
Chloroform	67-66-3	9976.79
Dichloromethane	75-09-2	9371.36
Tetrahydrofuran (THF)	109-99-9	6397.36
Cyclohexanone	108-94-1	6396.54
Cyclohexane	110-82-7	4135.02
1,4-Dioxane	123-91-1	3718.9
Ethyl Acetate	141-78-6	3597.03
n-Butyl Acetate	123-86-4	3454.19
transcutol	31692-85-0	3430.54
Isopropyl Acetate	108-21-4	2909.91
Acetone	67-64-1	2949.93
n-Propyl Acetate	109-60-4	2858.86
Methyl tert-Butyl Ether (MTBE)	1634-04-4	2797.6
Toluene	108-88-3	2679.79
Dimethyl Sulfoxide (DMSO)	67-68-5	2667.07
N-Methyl-2-pyrrolidone (NMP)	872-50-4	2590.53
Tetrachloromethane	56-23-5	2530.61
Methyl Isobutyl Ketone (MIBK)	108-10-1	2125.08
Methyl Acetate	79-20-9	2101.21
Dimethylformamide (DMF)	68-12-2	1846.84
N,N-Dimethylacetamide (DMAc)	127-19-5	1651.24
Acetonitrile	75-05-8	1530.39
n-Heptane	142-82-5	1468.16

Isopropanol	67-63-0	1397.4
n-Propanol	71-23-8	1382.58
n-Hexane	110-54-3	1317.9
Acetic Acid	64-19-7	1121.31
Ethanol	64-17-5	897.73
n-Octanol	111-87-5	805.03
Methanol	67-56-1	418.19
Propylene Glycol	57-55-6	216.45
Ethylene Glycol	107-21-1	70.08
Water	7732-18-5	0.04

Data sourced from Scent.vn and is presented as reported.[\[1\]](#)

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method depends on the specific requirements of the research, such as the need for high-throughput screening or precise equilibrium data.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the concentration of a compound in a saturated solution at equilibrium.

Materials:

- **(Ethoxymethoxy)cyclododecane** (solid or liquid)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Thermostatted shaker or incubator

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) system
- Syringe filters (0.22 μm , solvent-compatible)
- Analytical balance

Procedure:

- **Sample Preparation:** Add an excess amount of **(Ethoxymethoxy)cyclododecane** to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved material is necessary to ensure a saturated solution.
- **Equilibration:** Tightly cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 μm syringe filter into a clean vial to remove any undissolved particles.
- **Quantification:** Analyze the concentration of **(Ethoxymethoxy)cyclododecane** in the filtered supernatant using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.
- **Data Reporting:** The solubility is reported as the concentration of the compound in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Materials:

- **(Ethoxymethoxy)cyclododecane** stock solution in Dimethyl Sulfoxide (DMSO)
- Aqueous buffer or organic solvent
- 96-well microtiter plates
- Automated liquid handler (optional)
- Plate shaker
- Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **(Ethoxymethoxy)cyclododecane** in DMSO (e.g., 10-20 mM).
- **Assay Plate Preparation:** Dispense a small volume (e.g., 1-5 μ L) of the DMSO stock solution into the wells of a 96-well plate.
- **Addition of Solvent:** Add the desired aqueous buffer or organic solvent to each well to achieve the target compound concentration.
- **Incubation and Mixing:** Mix the contents of the plate thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
- **Detection:**
 - **Nephelometry:** Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, insolubility at that concentration.

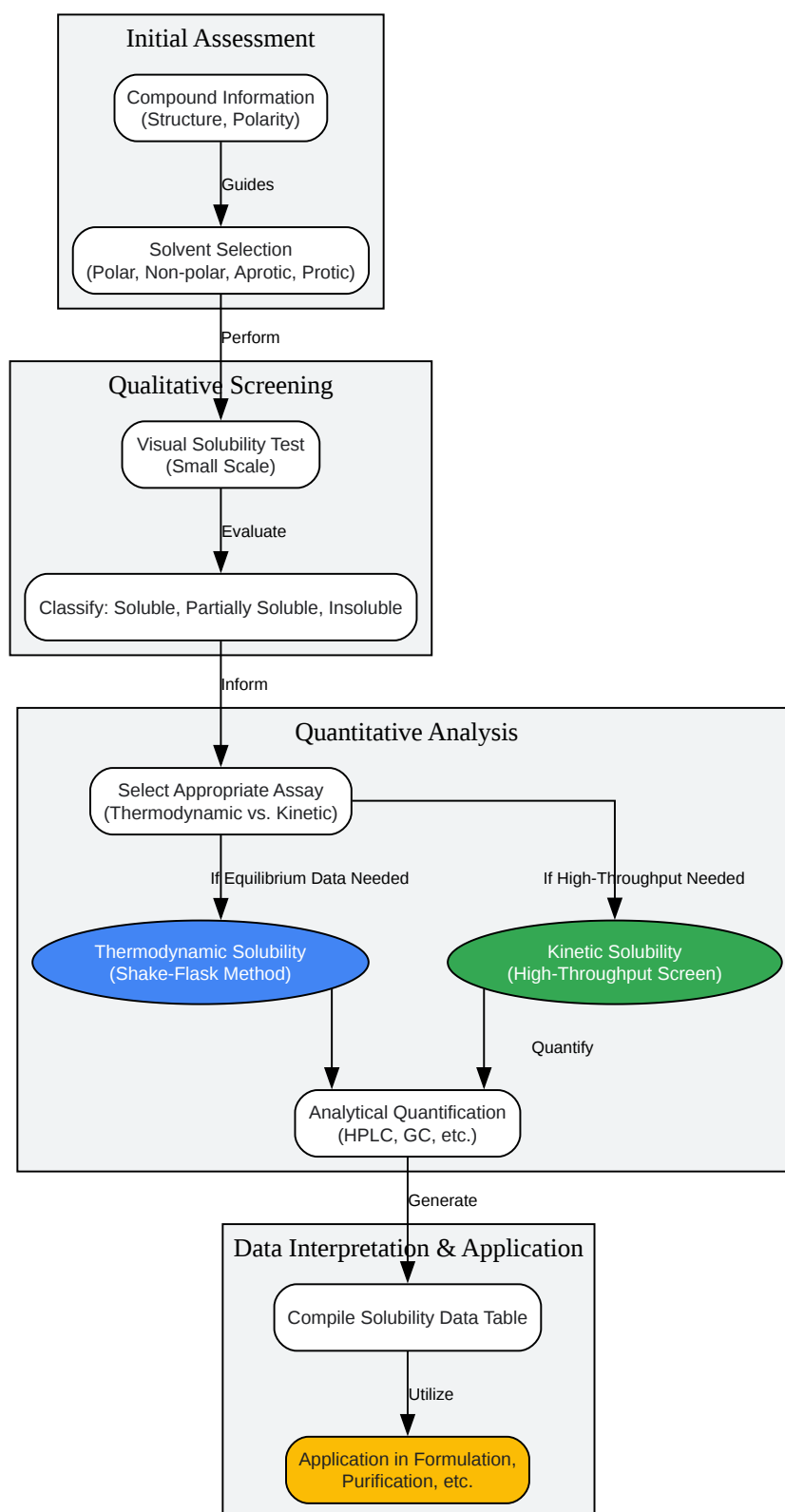
- Direct UV/HPLC Analysis: After incubation, filter the solutions using a filter plate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or HPLC analysis against a standard curve.
- Data Analysis: The kinetic solubility is reported as the concentration at which the compound starts to precipitate under the specified conditions.

Solubility Profile of Structurally Similar Compounds

To provide additional context, the solubility of cyclododecane, the parent cycloalkane of **(Ethoxymethoxy)cyclododecane**, is considered. Cyclododecane is a nonpolar compound and, as expected, is soluble in nonpolar organic solvents and insoluble in polar solvents like water, acetone, and ethanol.^{[4][5]} The addition of the ethoxymethoxy group to the cyclododecane ring introduces some polarity, which can influence its solubility profile, generally increasing its solubility in more polar organic solvents compared to the parent alkane.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **(Ethoxymethoxy)cyclododecane**.



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Caption: A logical workflow for the systematic assessment of a compound's solubility.

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